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Compound of Interest

4-(6-Bromo-2-benzothiazolyl)-N-
Compound Name:
methylbenzenamine

Cat. No. 83427096

Technical Guide: 4-(6-Bromobenzol[d]thiazol-2-yl)aniline

Disclaimer: This technical guide provides information on 4-(6-Bromobenzo[d]thiazol-2-
yhaniline, a close structural analogue of the requested compound, 4-(6-Bromo-2-
benzothiazolyl)-N-methylbenzenamine. Due to a lack of available scientific literature and
public data on the N-methylated derivative, this document focuses on the primary amine
analogue to provide relevant technical insights for researchers, scientists, and drug
development professionals.

Chemical Identification

This section provides the fundamental chemical identifiers for 4-(6-Bromobenzo[d]thiazol-2-
yhaniline.
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Identifier Value

IUPAC Name 4-(6-Bromobenzo[d]thiazol-2-yl)aniline
CAS Number 566169-97-9[1]

Molecular Formula C13H9BrN2S

Molecular Weight 305.19 g/mol [1]

Chemical Structure (See Figure 1)

Physicochemical and Spectroscopic Data

Quantitative data for 4-(6-Bromobenzol[d]thiazol-2-yl)aniline is summarized below. This
information is critical for its identification, purification, and quality control.

Property Value Reference

Physical State Solid General knowledge

Keep in a dark place, under an
Storage Conditions inert atmosphere, at room [1]

temperature.[1]

Note: Detailed experimental data such as melting point, tH-NMR, and 3C-NMR were not
available in the public domain at the time of this report. Researchers synthesizing this
compound would need to perform these characterizations.

Synthesis and Experimental Protocols

The synthesis of 2-arylbenzothiazoles is a well-established process in medicinal chemistry.
While a specific protocol for 4-(6-Bromobenzo[d]thiazol-2-yl)aniline is not explicitly detailed in
readily available literature, a general and robust synthetic route involves the condensation of a
substituted 2-aminothiophenol with an aromatic aldehyde.

General Synthetic Pathway: Condensation Reaction
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A common method for the synthesis of 2-arylbenzothiazoles is the reaction of a 2-
aminothiophenol with an aromatic aldehyde, often under oxidative conditions. For the target
molecule, this would involve the reaction of 2-amino-5-bromobenzenethiol with 4-
aminobenzaldehyde.

Reaction Scheme:
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Figure 2: General synthetic workflow for the preparation of 4-(6-Bromobenzo[d]thiazol-2-
yhaniline.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative procedure based on established methods for analogous
compounds.

e Reactant Preparation: In a round-bottom flask, dissolve 2-amino-5-bromobenzenethiol (1.0
eg.) and 4-aminobenzaldehyde (1.0 eq.) in a suitable solvent such as dimethyl sulfoxide
(DMSO) or N,N-dimethylformamide (DMF).
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» Reaction Initiation: To the stirred solution, add an oxidizing agent (e.g., 2,3-dichloro-5,6-
dicyano-1,4-benzoquinone (DDQ), or allow for aerial oxidation).

e Reaction Conditions: Heat the mixture to a temperature between 80-120 °C and monitor the
reaction progress using thin-layer chromatography (TLC).

e Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into
ice-cold water to precipitate the crude product.

« Purification: Collect the solid by filtration, wash with water, and then purify by recrystallization
from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica
gel to yield the pure 4-(6-Bromobenzol[d]thiazol-2-yl)aniline.

o Characterization: Confirm the structure and purity of the final compound using techniques
such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and
determine the melting point.

Biological Activity and Potential Sighaling Pathways

Benzothiazole derivatives are a well-known class of compounds with a broad spectrum of
biological activities. The title compound and its analogues have been investigated for their
potential in several therapeutic areas.

Anticancer Properties

Many 2-arylbenzothiazole derivatives exhibit potent and selective anticancer activity. For
instance, the analogue 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole has been shown to
be a high-affinity ligand for the Aryl Hydrocarbon Receptor (AhR), and its antiproliferative
activity is correlated with AhR agonism. It is plausible that 4-(6-Bromobenzo[d]thiazol-2-
yhaniline could exert its anticancer effects through a similar mechanism.

Potential Signaling Pathway:
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Figure 3: Proposed Aryl Hydrocarbon Receptor (AhR) signaling pathway for benzothiazole
derivatives.

Neurological Applications

There are indications that 4-(6-Bromobenzo[d]thiazol-2-yl)aniline may be relevant in the context
of neurodegenerative diseases, as it is categorized under inhibitors for Amyloid-3 signaling.[1]
Amyloid-3 peptides are centrally implicated in the pathology of Alzheimer's disease.
Compounds that can modulate the aggregation or clearance of Amyloid-$ are of significant
interest.

Logical Relationship Diagram:
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Figure 4: Potential role of the compound in modulating Amyloid-3 pathology.

Conclusion
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4-(6-Bromobenzold]thiazol-2-yl)aniline is a promising scaffold for further investigation in drug
discovery, particularly in the fields of oncology and neurology. This technical guide provides a
foundational understanding of its chemical properties, a plausible synthetic route, and its
potential biological activities. Further research is warranted to fully elucidate its mechanism of
action, pharmacokinetic and pharmacodynamic profiles, and therapeutic potential. Researchers
are encouraged to synthesize and characterize this compound to explore its properties in
greater detail.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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